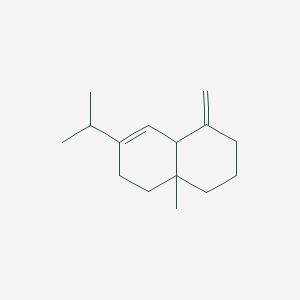
Sibirene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sibirene is a sesquiterpene and a member of octahydronaphthalenes.
Wissenschaftliche Forschungsanwendungen
Silicene: Properties and Potential
Silicene, often considered the silicon analogue of graphene, exhibits unique properties that differ significantly from graphene. Its atomic structure, stability, and electronic characteristics present both challenges and opportunities for practical applications. Silicene's potential lies in its ability to be engineered or functionalized, offering pioneering opportunities for use alongside or as a complement to graphene. The research on silicene delves into its polymorphic nature, interaction with substrates, Raman spectrum, and processing for transistor integration, pointing towards its potential in advanced material science and nanoelectronics (Grazianetti, Cinquanta, & Molle, 2016).
Silicene in Nanoelectronics
Silicene's properties, like its Dirac bandstructure and sensitive surface, allow for the creation of tunable two-dimensional monolayers. These properties have led to theoretical predictions and experimental progress in silicene-based devices, including field-effect transistors operating at room temperature. This has been facilitated by a specialized process that preserves silicene during transfer and fabrication, hinting at its integration into current semiconductor technology (Tao et al., 2015).
Silicene's Electronic Structure
Silicene's electronic structure, epitomized by a buckled honeycomb arrangement and Dirac fermions, distinguishes it significantly from graphene. The epitaxial synthesis of silicene on substrates like silver has been validated, showcasing its unique structural and electronic properties. These findings emphasize silicene's potential in applications compatible with Si-based electronics (Vogt et al., 2012).
Silicene in Thermal and Energy Applications
The thermal conductivity of silicene, examined using optimized molecular dynamics simulations, suggests its potential as a high-efficiency thermoelectric material. The unique phonon dynamics in silicene, distinct from graphene despite structural similarities, open avenues for its application in energy-efficient technologies (Zhang et al., 2014).
Future Directions in Silicene Research
Future research on silicene encompasses synthesizing, characterizing, stabilizing, and processing silicene for various applications. The exploration of silicene derivatives and their integration into devices, such as transistors, sensors, and spintronic devices, presents numerous opportunities. The unique electronic structure of silicene, influenced by factors like substrate interaction and surface chemistry, highlights its potential in a range of technological applications (Molle et al., 2018).
Eigenschaften
Molekularformel |
C15H24 |
|---|---|
Molekulargewicht |
204.35 g/mol |
IUPAC-Name |
8a-methyl-4-methylidene-6-propan-2-yl-1,2,3,4a,7,8-hexahydronaphthalene |
InChI |
InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h10-11,14H,3,5-9H2,1-2,4H3 |
InChI-Schlüssel |
ALUIZDJKPCNAGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC2C(=C)CCCC2(CC1)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



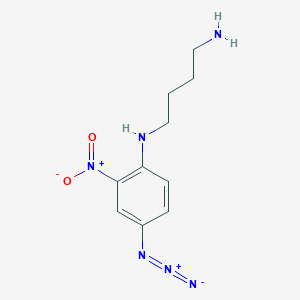
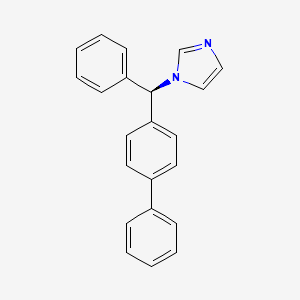
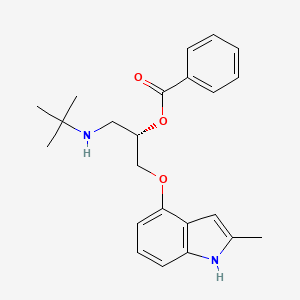
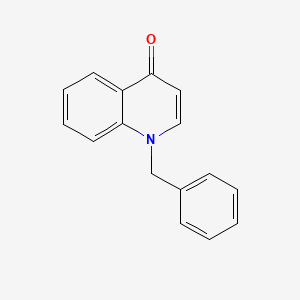
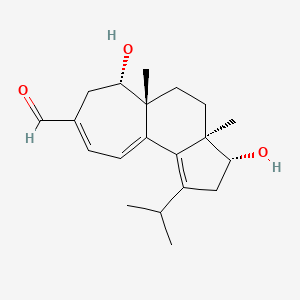
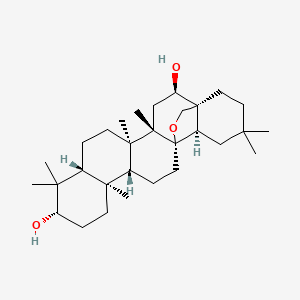

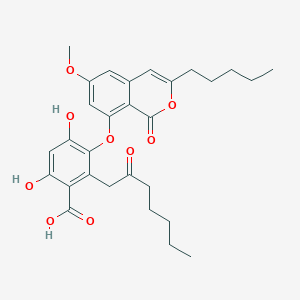
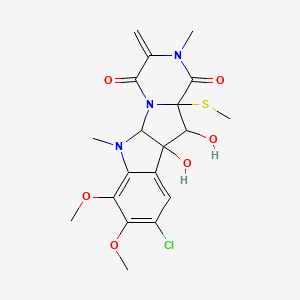
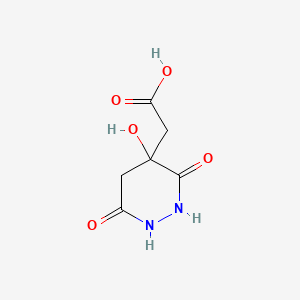
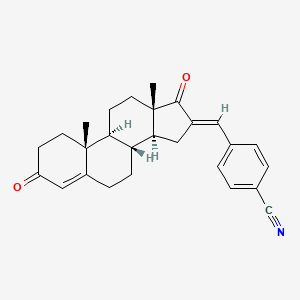
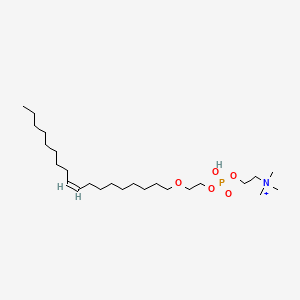
![(5E,9Z)-3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one](/img/structure/B1252421.png)
